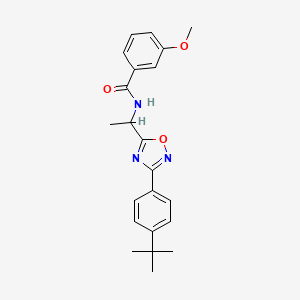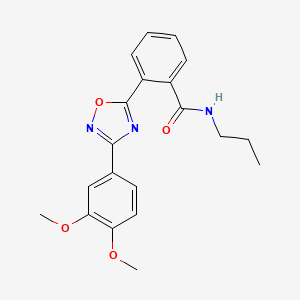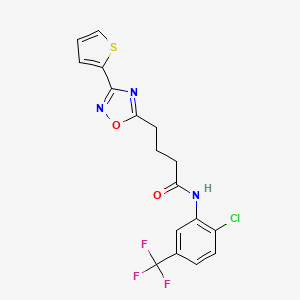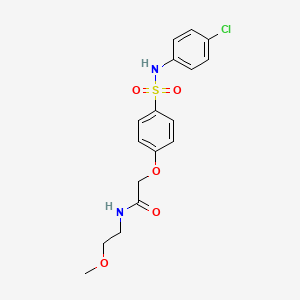
2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide, commonly known as FOY 251, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FOY 251 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
作用機序
FOY 251 exerts its effects through the inhibition of proteasome activity. The proteasome is a cellular complex responsible for the degradation of proteins, and its inhibition can lead to the accumulation of misfolded or damaged proteins, ultimately leading to cell death. FOY 251 has been found to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of pro-apoptotic proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
FOY 251 has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, FOY 251 has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. FOY 251 has also been found to have anti-viral effects and may be useful in the treatment of viral infections such as HIV and hepatitis C.
実験室実験の利点と制限
One of the main advantages of FOY 251 is its selectivity for the chymotrypsin-like activity of the proteasome, which allows for targeted inhibition of this pathway. Additionally, FOY 251 has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, FOY 251 does have some limitations. For example, its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and toxicity in humans.
将来の方向性
There are several future directions for research on FOY 251. One potential direction is the development of FOY 251-based therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of FOY 251 and its potential side effects. Finally, FOY 251 may have applications in the treatment of other diseases such as inflammatory and viral diseases, and further research is needed to explore these potential applications.
Conclusion:
FOY 251 is a promising chemical compound with potential applications in various research studies. Its selectivity for the chymotrypsin-like activity of the proteasome and low toxicity make it a promising candidate for further research. Future research on FOY 251 may lead to the development of new therapies for cancer, neurodegenerative diseases, and other diseases.
合成法
FOY 251 can be synthesized through a multi-step reaction process. The first step involves the preparation of 2-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with thionyl chloride to form 2-(2-fluorophenyl)-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate compound is then reacted with N-(4-methoxyphenyl)benzamide in the presence of a base to yield FOY 251.
科学的研究の応用
FOY 251 has been found to have potential applications in various research studies. One of the most promising applications is in the field of cancer research. FOY 251 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, FOY 251 has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c1-28-15-12-10-14(11-13-15)24-21(27)16-6-2-3-7-17(16)22-25-20(26-29-22)18-8-4-5-9-19(18)23/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPBZGMQEAGSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-phenyl ((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)sulfite](/img/structure/B7712371.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)




![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)


